4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two undec-10-en-1-yl groups attached to a phenyl and benzoate moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for an extended period to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the undec-10-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl and benzoate groups.
Scientific Research Applications
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystal elastomers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The undec-10-en-1-yl groups can insert into lipid bilayers, affecting membrane fluidity and permeability. In material science, the compound’s structure allows it to form ordered phases, contributing to the properties of liquid crystal elastomers.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-methyloctyl)oxy]phenyl 4-(undec-10-en-1-yloxy)benzoate
- 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile
- 4-(undec-10-en-1-yloxy)phenyl 4-[(2-fluorooctyl)oxy]benzoate
Uniqueness
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to its dual undec-10-en-1-yl groups, which impart specific physical and chemical properties. These groups enhance the compound’s ability to interact with lipid bilayers and form ordered phases in liquid crystal materials, making it valuable for various applications .
Properties
CAS No. |
345966-31-6 |
---|---|
Molecular Formula |
C35H50O4 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
(4-undec-10-enoxyphenyl) 4-undec-10-enoxybenzoate |
InChI |
InChI=1S/C35H50O4/c1-3-5-7-9-11-13-15-17-19-29-37-32-23-21-31(22-24-32)35(36)39-34-27-25-33(26-28-34)38-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2 |
InChI Key |
IFHXMSWKNJKDOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.